Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Overview
Description
3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butanediylbis(thio) linkage and triazole rings, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the butanediylbis(thio) linkage. The final step involves the acetylation of the compound to form the acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole rings to their corresponding amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- Methyl carbamate
Uniqueness
Compared to similar compounds, 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate stands out due to its unique butanediylbis(thio) linkage and triazole rings.
Properties
IUPAC Name |
acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S4.C2H4O2/c1-23-15(13-7-5-11-25-13)19-21-17(23)27-9-3-4-10-28-18-22-20-16(24(18)2)14-8-6-12-26-14;1-2(3)4/h5-8,11-12H,3-4,9-10H2,1-2H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQFFVJUDDRLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=NN=C1SCCCCSC2=NN=C(N2C)C3=CC=CS3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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